molecular formula C31H63NO14 B605454 Amino-PEG12-t-Butyl ester CAS No. 872340-65-3

Amino-PEG12-t-Butyl ester

Cat. No. B605454
CAS RN: 872340-65-3
M. Wt: 673.84
InChI Key: XRYCYKGEIYZQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG12-t-butyl ester is a chemical compound used in bioconjugation and organic synthesis . This compound contains two important functional groups, the amino group and the t-butyl ester group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Amino-PEG12-t-butyl ester is C31H63NO14 . It has a molecular weight of 673.83 .


Chemical Reactions Analysis

The amino group in Amino-PEG12-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Amino-PEG12-t-butyl ester has a molecular weight of 673.83 . It’s a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Drug Delivery

Amino-PEG12-t-Butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in drug delivery systems. The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .

Bioconjugation

This compound is used in bioconjugation, a process of chemically joining two or more molecules by a covalent bond where at least one molecule is a biomolecule . The amino group of Amino-PEG12-t-Butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Organic Synthesis

Amino-PEG12-t-Butyl ester is used in organic synthesis. This compound contains two important functional groups, the amino group and the t-butyl ester group, which are reactive and can participate in various organic reactions .

Proteomics Research

This compound is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. Amino-PEG12-t-Butyl ester can be used to modify proteins and study their behavior .

PEGylation

Amino-PEG12-t-Butyl ester is used in PEGylation, a process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutics .

Pharmaceutical Research

In pharmaceutical research, Amino-PEG12-t-Butyl ester is used due to its reactivity and the presence of the PEG spacer. It can be used in the development of new drugs and therapies .

Biomedical Research

In biomedical research, this compound is used due to its reactivity and the presence of the PEG spacer. It can be used in various biomedical applications, including the development of new biomedical devices and therapies .

Chemical Biology

In chemical biology, Amino-PEG12-t-Butyl ester is used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds that require ligation .

Mechanism of Action

Target of Action

Amino-PEG12-t-Butyl Ester is primarily used in bioconjugation and organic synthesis . The compound contains two important functional groups: an amino group (NH2) and a t-butyl protected carboxyl group (Boc) . These groups are reactive and can interact with various targets.

Mode of Action

The amino group in Amino-PEG12-t-Butyl Ester is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to form bonds with other molecules, facilitating its use in bioconjugation.

Pharmacokinetics

As a peg derivative, it is known to have increased solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of Amino-PEG12-t-Butyl Ester can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s reactivity and stability.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYCYKGEIYZQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H63NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG12-t-Butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG12-t-Butyl ester
Reactant of Route 2
Reactant of Route 2
Amino-PEG12-t-Butyl ester
Reactant of Route 3
Reactant of Route 3
Amino-PEG12-t-Butyl ester
Reactant of Route 4
Reactant of Route 4
Amino-PEG12-t-Butyl ester
Reactant of Route 5
Reactant of Route 5
Amino-PEG12-t-Butyl ester
Reactant of Route 6
Reactant of Route 6
Amino-PEG12-t-Butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.